Tert-butyl 2-(3-hydroxy-2-methylpropyl)-4,4-dimethyl-1,3-oxazolidine-3-carboxylate
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Overview
Description
Tert-butyl 2-(3-hydroxy-2-methylpropyl)-4,4-dimethyl-1,3-oxazolidine-3-carboxylate is a complex organic compound that belongs to the class of oxazolidines. This compound is characterized by its unique structure, which includes a tert-butyl group, a hydroxy group, and a dimethyl-substituted oxazolidine ring. It is used in various chemical and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(3-hydroxy-2-methylpropyl)-4,4-dimethyl-1,3-oxazolidine-3-carboxylate typically involves the reaction of tert-butyl carbamate with a suitable aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the oxazolidine ring. The reaction conditions, including temperature and solvent, can vary depending on the specific reagents used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability. These systems allow for the continuous production of the compound under controlled conditions, minimizing waste and improving yield .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(3-hydroxy-2-methylpropyl)-4,4-dimethyl-1,3-oxazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxazolidine ring can be reduced to form a secondary amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxazolidine ring can produce a secondary amine.
Scientific Research Applications
Tert-butyl 2-(3-hydroxy-2-methylpropyl)-4,4-dimethyl-1,3-oxazolidine-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of polymers, coatings, and other materials due to its stability and reactivity
Mechanism of Action
The mechanism of action of tert-butyl 2-(3-hydroxy-2-methylpropyl)-4,4-dimethyl-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler compound with similar reactivity but lacking the oxazolidine ring.
Tert-butyl (3-hydroxy-2-methylpropyl)carbamate: Similar structure but without the dimethyl substitution on the oxazolidine ring.
Uniqueness
Tert-butyl 2-(3-hydroxy-2-methylpropyl)-4,4-dimethyl-1,3-oxazolidine-3-carboxylate is unique due to its combination of functional groups and the presence of the oxazolidine ring. This structure imparts specific reactivity and stability, making it valuable in various applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C14H27NO4 |
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Molecular Weight |
273.37 g/mol |
IUPAC Name |
tert-butyl 2-(3-hydroxy-2-methylpropyl)-4,4-dimethyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C14H27NO4/c1-10(8-16)7-11-15(14(5,6)9-18-11)12(17)19-13(2,3)4/h10-11,16H,7-9H2,1-6H3 |
InChI Key |
CSOCAVMWBXJVHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1N(C(CO1)(C)C)C(=O)OC(C)(C)C)CO |
Origin of Product |
United States |
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